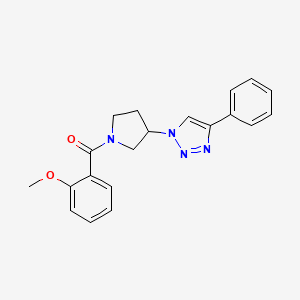
(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a 2-methoxyphenyl group, a 1H-1,2,3-triazol-1-yl group, and a pyrrolidin-1-yl group . It is likely to be a part of a larger class of compounds known for their various biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition reactions . This reaction is known for its reliability, regioselectivity, and high yield . A series of similar triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 2-methoxyphenyl group is nearly orthogonal, which disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. In a study, triazole-pyrimidine hybrid compounds showed promising neuroprotective and anti-inflammatory properties . They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. The presence of the 2-methoxyphenyl group, the 1H-1,2,3-triazol-1-yl group, and the pyrrolidin-1-yl group would contribute to its overall properties .科学的研究の応用
Crystal and Molecular Structure Analysis
- Structural Characterization : Compounds with complex structures including pyrrolidinyl and phenyl groups have been synthesized and characterized, highlighting the importance of structural analysis in understanding molecular interactions and properties. For example, the synthesis and X-ray diffraction (XRD) study of similar compounds reveal detailed crystal structures, offering insights into intermolecular hydrogen bonding patterns (Lakshminarayana et al., 2009).
Antimicrobial Activity
- Synthesis and Biological Activity : Derivatives of phenylpyrazolines and similar heterocyclic compounds have been synthesized and shown to possess antimicrobial activities. These studies indicate the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Cytotoxicity and Anticancer Potential
- Cancer Research : Related methanone compounds have been investigated for their cytotoxic effects on tumor cell lines, with findings suggesting mechanisms of action such as tubulin polymerization inhibition and induction of apoptosis. This underscores the therapeutic potential of these compounds in cancer treatment (Magalhães et al., 2013).
Molecular Electronics and Material Science
- Optical Properties and Materials Development : Research into the synthesis of diarylated imidazo[1,5-a]pyridine derivatives highlights the relationship between chemical structure and optical properties, including absorption and fluorescence spectra. Such compounds have applications in creating luminescent materials and understanding molecular electronics (Volpi et al., 2017).
Chemical Synthesis and Methodology
- Novel Synthetic Routes : Studies have explored innovative synthetic methods for producing benzoxazine derivatives and pyrazolo[5,1-c]triazines, showcasing the versatility of related compounds in organic synthesis and the development of new chemical methodologies (Largeron & Fleury, 1998; Abdelhamid et al., 2012).
作用機序
Target of Action
It’s known that similar compounds with a pyrrolidine ring and a triazole moiety have shown a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bonding . The presence of the triazole moiety in the compound can make it easier to bind with target molecules .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s bioavailability.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
特性
IUPAC Name |
(2-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-10-6-5-9-17(19)20(25)23-12-11-16(13-23)24-14-18(21-22-24)15-7-3-2-4-8-15/h2-10,14,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNNQTQIGSYQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2927295.png)
![2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2927296.png)
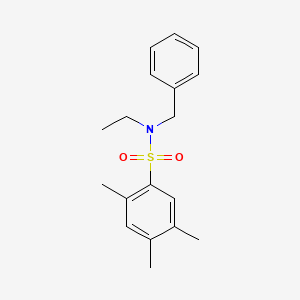
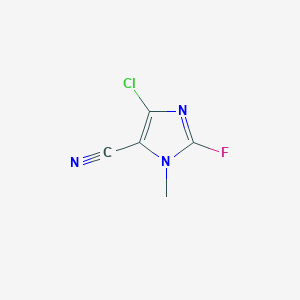
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)
![3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2927306.png)
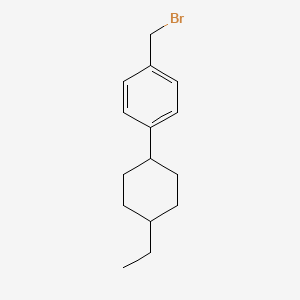
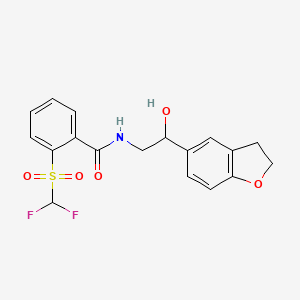


![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2927312.png)
![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)
